molecular formula C23H21NO4 B11622764 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate

Katalognummer: B11622764
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: WHHWEOYOWGDDGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate is a complex organic compound with a unique structure that includes a dioxooctahydro-methanoisoindole core

Vorbereitungsmethoden

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate typically involves multiple steps. The synthetic route often starts with the preparation of the dioxooctahydro-methanoisoindole core, followed by the introduction of the phenyl and phenylacetate groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to meet the demand for this compound .

Analyse Chemischer Reaktionen

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate stands out due to its unique structural features and reactivity. Similar compounds include:

Eigenschaften

Molekularformel

C23H21NO4

Molekulargewicht

375.4 g/mol

IUPAC-Name

[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2-phenylacetate

InChI

InChI=1S/C23H21NO4/c25-19(11-14-5-2-1-3-6-14)28-18-8-4-7-17(13-18)24-22(26)20-15-9-10-16(12-15)21(20)23(24)27/h1-8,13,15-16,20-21H,9-12H2

InChI-Schlüssel

WHHWEOYOWGDDGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.